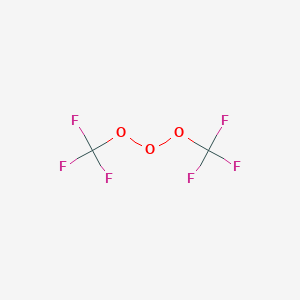
Trifluoro(trifluoromethoxyperoxy)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(trifluoromethoxyperoxy)methane (TFP) is a highly reactive compound that has been widely used in scientific research applications due to its unique chemical properties. TFP is a perfluoroorganic compound that contains three trifluoromethyl groups and a peroxy functional group. It is a colorless gas that is highly explosive and can react violently with organic compounds.
Mécanisme D'action
Trifluoro(trifluoromethoxyperoxy)methane's mechanism of action involves the transfer of oxygen atoms to organic compounds, resulting in the formation of free radicals. Trifluoro(trifluoromethoxyperoxy)methane is a potent initiator of radical reactions and can initiate the polymerization of monomers such as styrene and vinyl acetate. The peroxy functional group in Trifluoro(trifluoromethoxyperoxy)methane can also undergo homolytic cleavage to form highly reactive oxygen-centered radicals.
Effets Biochimiques Et Physiologiques
Trifluoro(trifluoromethoxyperoxy)methane is highly reactive and can react with biological molecules such as proteins, lipids, and DNA. Trifluoro(trifluoromethoxyperoxy)methane has been shown to induce oxidative stress in cells and can cause cell death at high concentrations. Trifluoro(trifluoromethoxyperoxy)methane has also been shown to induce DNA damage and mutations in bacterial cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Trifluoro(trifluoromethoxyperoxy)methane in lab experiments include its high reactivity, selectivity, and ability to initiate radical reactions. Trifluoro(trifluoromethoxyperoxy)methane is also relatively easy to synthesize and handle. The limitations of using Trifluoro(trifluoromethoxyperoxy)methane include its explosive nature, high toxicity, and potential for causing damage to biological molecules. Trifluoro(trifluoromethoxyperoxy)methane should be handled with extreme caution and in a well-ventilated area.
Orientations Futures
For Trifluoro(trifluoromethoxyperoxy)methane research include the development of safer and more efficient methods for synthesizing and handling Trifluoro(trifluoromethoxyperoxy)methane. Additionally, Trifluoro(trifluoromethoxyperoxy)methane could be used as a tool for investigating the mechanism of radical reactions in biological systems. Trifluoro(trifluoromethoxyperoxy)methane could also be used in the development of new photodynamic therapy agents for the treatment of cancer and other diseases.
Méthodes De Synthèse
Trifluoro(trifluoromethoxyperoxy)methane can be synthesized by reacting trifluoromethanol with hydrogen peroxide in the presence of a strong acid catalyst. The reaction produces Trifluoro(trifluoromethoxyperoxy)methane and water as byproducts. The purity of Trifluoro(trifluoromethoxyperoxy)methane can be improved by distillation or sublimation.
Applications De Recherche Scientifique
Trifluoro(trifluoromethoxyperoxy)methane has been widely used in scientific research as a highly reactive oxidant and radical initiator. It has been used in organic synthesis, polymerization reactions, and as a reagent for the oxidation of alcohols and alkenes. Trifluoro(trifluoromethoxyperoxy)methane has also been used in the study of free radical reactions and as a tool for investigating the mechanism of radical reactions. Additionally, Trifluoro(trifluoromethoxyperoxy)methane has been used as a source of singlet oxygen in photodynamic therapy, a treatment for cancer and other diseases.
Propriétés
Numéro CAS |
1718-18-9 |
|---|---|
Nom du produit |
Trifluoro(trifluoromethoxyperoxy)methane |
Formule moléculaire |
C2F6O3 |
Poids moléculaire |
186.01 g/mol |
Nom IUPAC |
trifluoro(trifluoromethoxyperoxy)methane |
InChI |
InChI=1S/C2F6O3/c3-1(4,5)9-11-10-2(6,7)8 |
Clé InChI |
JGFHBZWYOYWBRG-UHFFFAOYSA-N |
SMILES |
C(OOOC(F)(F)F)(F)(F)F |
SMILES canonique |
C(OOOC(F)(F)F)(F)(F)F |
Synonymes |
Bis(trifluoromethyl) pertrioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



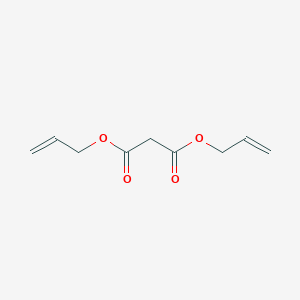
![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)
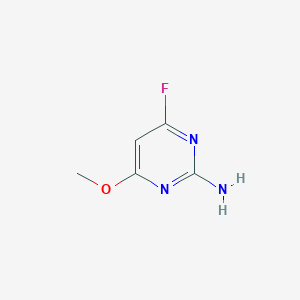
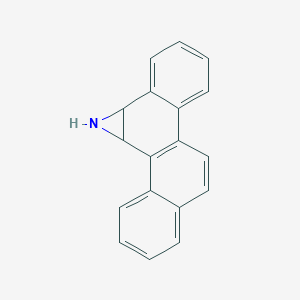
![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)
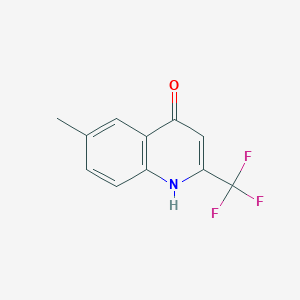
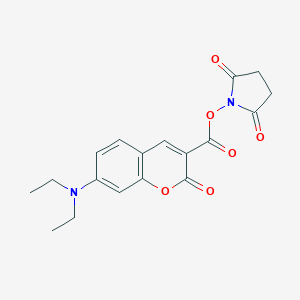
![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
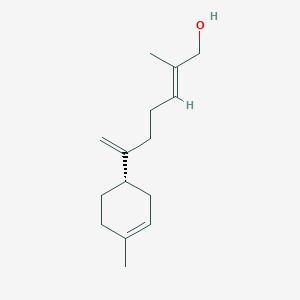
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
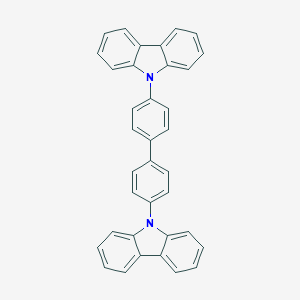
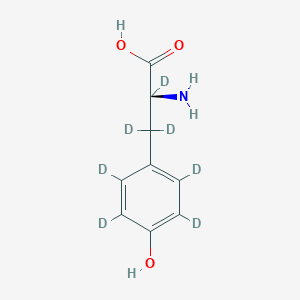
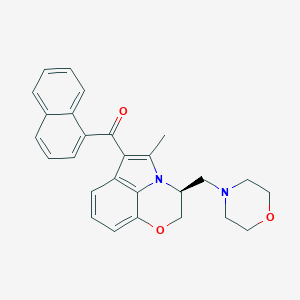
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)